molecular formula C21H19NO4 B11311412 Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11311412
M. Wt: 349.4 g/mol
InChI Key: GLTIOECULVPHSZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoxepin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves the reaction of 8-methyl-1-benzoxepin-4-carboxylic acid with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may interact with GABA receptors in the central nervous system, contributing to its sedative-hypnotic properties .

Comparison with Similar Compounds

Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate can be compared with other benzoxepin derivatives and similar compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and pharmacological profile.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO4/c1-3-25-21(24)15-6-8-18(9-7-15)22-20(23)17-10-11-26-19-12-14(2)4-5-16(19)13-17/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

GLTIOECULVPHSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2

Origin of Product

United States

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